molecular formula C8H7ClF2N2O4 B2657905 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride CAS No. 2551116-29-9

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride

Cat. No.: B2657905
CAS No.: 2551116-29-9
M. Wt: 268.6
InChI Key: VICDMNVWDYDCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride is a specialized aromatic amino acid derivative of significant interest in medicinal chemistry and antibacterial research. The compound's structure, featuring a difluorinated and nitrated phenyl ring conjugated with an amino acid backbone, suggests its potential as a molecular scaffold for developing novel enzyme inhibitors. This scaffold is a key intermediate for synthesizing more complex molecules that target bacterial cell wall biosynthesis. Amino acid-based antimicrobials often function as structural analogs of natural amino acid intermediates, allowing them to inhibit critical enzymes in microbial biosynthetic pathways . Specifically, this compound could serve as a precursor for designing transition state analog inhibitors that target enzymes such as those in the Mur pathway (MurA-F), which are essential for peptidoglycan formation in bacteria . Researchers may utilize this chemical in developing new antibacterial agents to address the growing challenge of microbial drug resistance. It is also a valuable building block in organic synthesis for constructing peptide mimetics and other pharmacologically active compounds. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2N2O4.ClH/c9-3-1-2-4(12(15)16)6(10)5(3)7(11)8(13)14;/h1-2,7H,11H2,(H,13,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VICDMNVWDYDCKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])F)C(C(=O)O)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride typically involves multi-step organic reactions. One common method includes the nitration of a difluorobenzene derivative followed by the introduction of an amino group and subsequent formation of the acetic acid moiety. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as controlled temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst, converting the nitro group to an amino group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with palladium, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride include other nitrophenyl derivatives with different substituents. For example:

    2-amino-2-(2,3-difluoro-6-nitrophenyl)acetic acid: This compound has a similar structure but with different positions of the fluorine atoms.

    2-amino-2-(4,5-difluoro-2-nitrophenyl)acetic acid: Another similar compound with fluorine atoms in different positions.

The uniqueness of 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity compared to other similar compounds.

Biological Activity

2-Amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride (CAS No. 2551116-29-9) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula of 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride is C8H8ClF2N3O4C_8H_8ClF_2N_3O_4 with a molecular weight of 243.62 g/mol. The compound features a nitrophenyl group substituted with two fluorine atoms and an amino group, which is crucial for its biological activity.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit certain enzymes. Studies suggest that similar compounds can act as inhibitors of enzymes involved in metabolic pathways, potentially affecting processes such as protein synthesis and cell signaling .

The biological activity of 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride is likely mediated through several mechanisms:

  • Interaction with Enzymes : The amino and nitro groups may facilitate binding to active sites on enzymes, inhibiting their function.
  • Cell Membrane Disruption : Compounds with similar structures can disrupt bacterial cell membranes, leading to cell lysis.
  • Reactive Oxygen Species (ROS) Generation : Some nitro compounds are known to generate ROS upon reduction, contributing to their antimicrobial effects.

Case Studies

A study explored the synthesis and biological evaluation of various nitrophenyl acetic acid derivatives, including those structurally related to our compound. These derivatives exhibited varying degrees of cytotoxicity against cancer cell lines, indicating potential for further development in oncology .

Compound IC50 (µM) Target Effect
Derivative A25Cancer Cell LinesCytotoxic
Derivative B15Bacterial StrainsAntimicrobial
2-Amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid HClTBDEnzymatic ActivityTBD

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-amino-2-(2,6-difluoro-3-nitrophenyl)acetic acid hydrochloride?

  • Methodological Answer : The synthesis of aryl-substituted α-amino acid hydrochlorides typically involves nucleophilic substitution or catalytic hydrogenation. For example, analogous compounds like 2-amino-2-(6-phenylpyridin-3-yl)acetic acid hydrochloride (CAS 1134915-37-9) are synthesized via Pd-catalyzed cross-coupling reactions followed by acid hydrolysis and hydrochloride salt formation . Key steps include:

  • Nitrophenyl functionalization : Introduce fluorine and nitro groups via electrophilic aromatic substitution under controlled temperature (-10°C to 25°C).
  • Chiral resolution : Use chiral auxiliaries (e.g., Evans oxazolidinones) to ensure enantiomeric purity .
  • Hydrochloride formation : React the free base with HCl gas in anhydrous ether or ethanol.

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer : Combine multiple analytical techniques:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a gradient of acetonitrile/0.1% trifluoroacetic acid to assess purity (>95% by area normalization) .
  • NMR : Confirm substitution patterns via 1H^1H and 19F^{19}F-NMR. For instance, the 2,6-difluoro-3-nitrophenyl group shows distinct 19F^{19}F-NMR shifts at δ -110 to -115 ppm .
  • Mass spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 291.1 (calculated for C8_8H7_7F2_2N2_2O4_4).

Q. What solvent systems are optimal for recrystallization?

  • Methodological Answer : Recrystallize from ethanol/water (4:1 v/v) or isopropanol/ethyl acetate (1:3) due to moderate solubility in polar aprotic solvents. Analogous hydrochlorides (e.g., 2-amino-2-(4-hydroxyphenyl)acetic acid derivatives) show improved crystal lattice stability in mixed solvents .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., 13C^{13}C-NMR vs. X-ray) be resolved for this compound?

  • Methodological Answer : Cross-validate using:

  • X-ray crystallography : Resolve ambiguities in substituent positions (e.g., nitro vs. fluorine orientation) via single-crystal diffraction. For example, N-(2,6-dichlorophenyl)acetamide derivatives were structurally confirmed using monoclinic P21_1/c symmetry and refinement to R = 0.068 .
  • DFT calculations : Compare experimental 13C^{13}C-NMR shifts with computed values (B3LYP/6-311+G(d,p)) to identify discrepancies caused by solvation effects .

Q. What strategies mitigate racemization during synthesis?

  • Methodological Answer :

  • Low-temperature conditions : Perform reactions below 0°C to minimize base-catalyzed racemization .
  • Chiral additives : Use (R)- or (S)-BINOL to stabilize transition states in asymmetric synthesis .
  • In situ monitoring : Track enantiomeric excess (ee) via chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol = 90:10) .

Q. How can computational modeling predict reactivity in downstream applications?

  • Methodological Answer :

  • Docking studies : Model interactions with biological targets (e.g., enzymes) using AutoDock Vina. For nitroaryl compounds, the nitro group often acts as a hydrogen-bond acceptor .
  • Reactivity indices : Calculate Fukui functions (f+^+) to identify electrophilic sites prone to nucleophilic attack, particularly at the fluorine-substituted positions .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or solubility?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Differentiate between decomposition and melting events, as impurities (e.g., residual solvents) can lower observed melting points .
  • Solubility testing : Use standardized USP methods in buffered solutions (pH 1.2–7.4). For example, analogous hydrochlorides show pH-dependent solubility due to protonation of the amino group .

Experimental Design Considerations

Q. What controls are essential in stability studies under acidic conditions?

  • Methodological Answer :

  • Forced degradation : Expose the compound to 0.1 M HCl at 40°C for 24 hours. Monitor nitro group reduction via UV-Vis (loss of absorbance at 310 nm) .
  • Control samples : Include antioxidants (e.g., ascorbic acid) to distinguish oxidative vs. hydrolytic degradation pathways .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.